2-(Tert-butoxy)pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]pyridin-4-amine |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
WZTWDBNAABGPGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1)N |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 2 Tert Butoxy Pyridin 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(Tert-butoxy)pyridin-4-amine, ¹H and ¹³C NMR provide precise information on the chemical environment of each proton and carbon atom, while two-dimensional techniques help establish connectivity.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butoxy (B1229062) group and the pyridine (B92270) ring. The tert-butyl group, containing nine equivalent protons, will present as a sharp singlet, typically in the upfield region of the spectrum (around 1.5 ppm), due to the shielding effect of the sp³ hybridized carbon atom.
The aromatic protons on the pyridine ring will appear further downfield. Based on the substitution pattern, three distinct signals are anticipated for the pyridine ring protons. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded and appear at the lowest field. The protons at positions 3 (H-3) and 5 (H-5) will have chemical shifts influenced by both the nitrogen atom and the amino/tert-butoxy substituents. The amino group at C-4 will cause an upfield shift for the adjacent protons (H-3 and H-5) compared to unsubstituted pyridine. The tert-butoxy group at C-2 will also influence the chemical shift of the adjacent H-3 proton. The coupling between these aromatic protons would result in characteristic splitting patterns (doublets and double doublets) that can be used to confirm their assignments. The protons of the amino group (NH₂) may appear as a broad singlet.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -C(CH₃)₃ | ~1.5 | Singlet (s) | 9 equivalent protons of the tert-butyl group. |
| Pyridine H-3 | Variable | Doublet (d) | Influenced by adjacent tert-butoxy group and meta amino group. |
| Pyridine H-5 | Variable | Doublet of Doublets (dd) | Influenced by adjacent amino group and meta tert-butoxy group. |
| Pyridine H-6 | Most Downfield | Doublet (d) | Adjacent to the electronegative nitrogen atom. |
| -NH₂ | Broad | Singlet (s) | Chemical shift can be concentration and solvent dependent. |
The ¹³C NMR spectrum of this compound will display signals for all nine carbon atoms in the molecule, each at a characteristic chemical shift. The tert-butyl group will show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon, which will be less intense.
The pyridine ring carbons will resonate in the aromatic region of the spectrum. The carbon atom attached to the oxygen of the tert-butoxy group (C-2) and the carbon attached to the amino group (C-4) are expected to be significantly shifted downfield due to the electronegativity of the heteroatoms. The chemical shifts of the other pyridine carbons (C-3, C-5, and C-6) will also be influenced by the positions of the substituents and the ring nitrogen.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -C(CH₃)₃ | ~28-30 | Methyl carbons of the tert-butyl group. |
| -C(CH₃)₃ | ~80-82 | Quaternary carbon of the tert-butyl group. |
| Pyridine C-2 | ~160-165 | Attached to the tert-butoxy group. |
| Pyridine C-3 | Variable | Influenced by adjacent C-2 and C-4 substituents. |
| Pyridine C-4 | ~150-155 | Attached to the amino group. |
| Pyridine C-5 | Variable | Influenced by adjacent C-4 and C-6 positions. |
| Pyridine C-6 | ~145-150 | Adjacent to the nitrogen atom. |
Two-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals, especially in complex molecules.
HH-COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons on the pyridine ring (e.g., H-5 with H-6). This information is vital for confirming the substitution pattern and assigning the specific resonances to their corresponding protons.
TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system. In the context of the pyridine ring of this compound, a TOCSY experiment could potentially show correlations between all the protons of the ring system, even those that are not directly coupled, helping to identify all protons belonging to that specific structural fragment.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl group and the pyridine ring will be observed around 2850-3100 cm⁻¹.
The spectrum will also feature characteristic bands for the C-O stretching of the tert-butoxy ether linkage, typically around 1200-1250 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The N-H bending vibration of the amino group is also expected in this region, often around 1600 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300-3500 | Amino (-NH₂) |
| Aromatic C-H Stretch | 3000-3100 | Pyridine Ring |
| Aliphatic C-H Stretch | 2850-2980 | tert-Butyl (-C(CH₃)₃) |
| C=C and C=N Stretch | 1400-1650 | Pyridine Ring |
| N-H Bend | ~1600 | Amino (-NH₂) |
| C-O Stretch | 1200-1250 | tert-Butoxy Ether |
Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.
For this compound, the symmetric breathing modes of the pyridine ring are expected to produce strong signals in the Raman spectrum. The C-C stretching of the tert-butyl group would also be Raman active. The study of substituted pyridines by Raman spectroscopy can provide insights into the electronic effects of the substituents on the vibrational modes of the aromatic ring. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, could be employed to selectively enhance the vibrations associated with the pyridine chromophore, aiding in their assignment. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The aminopyridine core of this compound contains π electrons and non-bonding electrons (on the nitrogen and oxygen atoms) which are responsible for its characteristic UV absorption.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, allowing for the determination of the molecular weight of the intact molecule with high accuracy. In ESI-MS, the sample is dissolved in a polar, volatile solvent and pumped through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are produced, which are then analyzed by the mass spectrometer.
For this compound (molar mass: 166.22 g/mol ), ESI-MS in positive ion mode would be expected to produce a prominent signal for the protonated molecule, [M+H]⁺, at an m/z value of approximately 167.12. While experimental data for this specific molecule is not widely published, predicted m/z values for its isomer, 4-(tert-butoxy)pyridin-2-amine (B2697072), provide insight into the expected adducts that may be observed. uni.lu These predictions are based on the compound's molecular formula (C9H14N2O) and are crucial for confirming the identity of the synthesized compound. uni.lu
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 167.11789 |
| [M+Na]⁺ | 189.09983 |
| [M+NH₄]⁺ | 184.14443 |
| [M+K]⁺ | 205.07377 |
| [M-H]⁻ | 165.10333 |
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
A single crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. However, this technique, were it to be performed, would involve irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.
A successful crystallographic analysis would yield precise data on the molecule's conformation, including the planarity of the pyridine ring and the orientation of the tert-butoxy and amine substituents. Key structural parameters, such as the crystal system, space group, and unit cell dimensions, would be established. Such data is invaluable for understanding the molecule's intrinsic structural properties.
Although a crystal structure for this compound is not available, the types of intermolecular interactions that stabilize its crystal lattice can be predicted based on its functional groups and studies of similar molecules. nih.govresearchgate.netepa.gov The primary amino group (-NH2) is a strong hydrogen bond donor, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. Therefore, strong N-H···N hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming chains or dimeric motifs that link molecules together. nih.govnih.gov
Additionally, weaker interactions are anticipated to play a significant role. These could include:
C-H···N interactions: Involving hydrogen atoms from the pyridine ring or the tert-butyl group and the nitrogen atoms.
π-π Stacking: The aromatic pyridine rings could stack upon one another. This interaction is common in pyridine derivatives and can be either face-to-face or offset. nih.gov
C-H···π interactions: Where hydrogen atoms from the bulky tert-butyl group interact with the electron-rich π-system of the pyridine ring of an adjacent molecule.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This analysis requires a known crystal structure (from a CIF file). The Hirshfeld surface is generated for a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface is calculated. These values are mapped onto the surface to visualize close contacts.
A key output is the 2D fingerprint plot, which summarizes all intermolecular contacts. For this compound, a Hirshfeld analysis would be expected to reveal:
A significant contribution from H···H contacts , represented by a large, diffuse region in the center of the fingerprint plot, arising from the numerous hydrogen atoms in the tert-butyl group and on the pyridine ring. nih.govnih.gov
Sharp spikes corresponding to N···H/H···N contacts , indicative of the strong N-H···N hydrogen bonds. nih.govnih.gov
"Wings" in the plot characteristic of C···H/H···C contacts , representing C-H···π interactions. nih.gov
Potential contributions from O···H contacts involving the tert-butoxy oxygen atom.
This quantitative analysis provides a powerful summary of the relative importance of different intermolecular forces in stabilizing the crystal structure. nih.govresearchgate.net
Advanced Computational and Theoretical Investigations of 2 Tert Butoxy Pyridin 4 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. niscpr.res.in It is widely used to determine optimized geometries, vibrational frequencies, and electronic properties of pyridine (B92270) derivatives. niscpr.res.innih.gov
The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium conformation. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. acs.org For this purpose, DFT methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) or cc-pVTZ are commonly employed. researchgate.netnih.gov
This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface. The resulting optimized structure represents the most probable conformation of the molecule in the gas phase. For 2-(Tert-butoxy)pyridin-4-amine, key parameters would include the pyridine ring's planarity, the orientation of the tert-butoxy (B1229062) group relative to the ring, and the geometry of the amine group.
Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of similar aminopyridine structures. Actual values would require specific calculations for the title compound.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (amine) | ~1.38 Å |
| C-O (ether) | ~1.37 Å | |
| O-C (tert-butyl) | ~1.45 Å | |
| Pyridine C-C | ~1.39 - 1.40 Å | |
| Pyridine C-N | ~1.33 - 1.34 Å | |
| Bond Angle | C-N-H (amine) | ~118° |
| C-O-C (ether) | ~120° | |
| C-C-N (in ring) | ~123° - 125° | |
| Dihedral Angle | C-C-O-C | Defines tert-butoxy orientation |
Molecules with rotatable single bonds, like the C-O bond in the tert-butoxy group of this compound, can exist in multiple conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore these different conformations and the energy barriers that separate them. q-chem.com
In a relaxed PES scan, a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained conformation. uni-muenchen.dereadthedocs.io Plotting the energy versus the dihedral angle reveals the rotational energy profile. This analysis identifies the lowest-energy conformer (the global minimum) and other stable conformers (local minima), as well as the transition states between them. uni-muenchen.de For the title compound, scans of the dihedral angles around the C4-N(amine) and C2-O(tert-butoxy) bonds would be critical to understanding its conformational flexibility.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational wavenumbers. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor to improve agreement with experimental data. nih.gov
The analysis of these vibrations allows for the assignment of specific spectral bands to the stretching, bending, and wagging motions of different functional groups. orgchemboulder.com For this compound, key predicted vibrations would include the N-H stretching modes of the primary amine, C-N stretching, C-O stretching of the ether linkage, and various pyridine ring stretching and bending modes. orgchemboulder.com
Table 2: Predicted Vibrational Wavenumbers for Key Functional Groups (Illustrative) Note: Based on DFT calculations and experimental data for analogous aminopyridine compounds.
| Vibrational Mode | Functional Group | Typical Scaled Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | Primary Amine (-NH₂) | ~3450 cm⁻¹ |
| N-H Symmetric Stretch | Primary Amine (-NH₂) | ~3350 cm⁻¹ |
| C-H Aromatic Stretch | Pyridine Ring | 3100 - 3000 cm⁻¹ |
| N-H Bending (Scissoring) | Primary Amine (-NH₂) | ~1620 cm⁻¹ |
| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1450 cm⁻¹ |
| C-N Aromatic Stretch | Amine-Ring | ~1300 cm⁻¹ |
| C-O Ether Stretch | Tert-butoxy Group | ~1250 cm⁻¹ |
| N-H Wagging | Primary Amine (-NH₂) | 910 - 665 cm⁻¹ |
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
DFT calculations provide the energies and spatial distributions of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.org A small energy gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Analysis of the distribution of HOMO and LUMO densities on the atoms of this compound would reveal the most likely sites for electrophilic and nucleophilic attack.
Table 3: Frontier Molecular Orbital Parameters (Illustrative) Note: These are representative values based on DFT calculations for similar pyridine derivatives.
| Parameter | Description | Illustrative Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 eV to -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV to -1.5 eV |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | 4.5 eV to 5.5 eV |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and De-excitation Dynamics
To understand a molecule's response to light, such as in UV-Visible spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. redalyc.org The results can be used to simulate a theoretical UV-Vis absorption spectrum, predicting the wavelengths of maximum absorbance (λmax) and the oscillator strengths (intensities) of these transitions. redalyc.org
For this compound, TD-DFT calculations could identify the nature of the primary electronic transitions, such as π → π* transitions within the pyridine ring or n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. This information is crucial for understanding the photophysical properties of the molecule.
Quantum Chemical Descriptors and Reactivity Analysis
From the HOMO and LUMO energies obtained through DFT, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. hakon-art.comrasayanjournal.co.in These descriptors provide a quantitative framework for concepts like electronegativity and chemical hardness within the context of DFT. ias.ac.in
Key global reactivity descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system. It is calculated as μ ≈ (E(HOMO) + E(LUMO)) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (E(LUMO) - E(HOMO)) / 2.
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).
Table 4: Definitions of Global Quantum Chemical Descriptors
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / η | Ease of polarization/reaction |
| Electronegativity (χ) | -μ | Electron-attracting power |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: regions of negative potential, typically colored in shades of red, are rich in electrons and susceptible to electrophilic attack, while regions of positive potential, shown in shades of blue, are electron-poor and indicate sites for nucleophilic attack.
For this compound, an MEP map would likely reveal a high electron density around the nitrogen atom of the pyridine ring and the oxygen atom of the tert-butoxy group, marking these as potential sites for electrophilic interaction. The amino group, being an electron-donating group, would also contribute to the negative potential on the pyridine ring. Conversely, the hydrogen atoms of the amino group and the tert-butyl group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Understanding these electrostatic potentials is crucial for predicting how the molecule will interact with other reagents and biological targets.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer (ICT). These interactions, also known as hyperconjugation, contribute significantly to the stability of the molecule.
A hypothetical table of the most significant donor-acceptor interactions for this compound, based on general principles of NBO analysis, is presented below. Please note that the stabilization energy values (E(2)) are illustrative and would require specific DFT calculations to be determined accurately.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) of Amino Group | π* (Pyridine Ring) | High |
| LP (O) of Tert-butoxy Group | σ* (Adjacent C-O) | Moderate |
| σ (C-H) of Tert-butyl Group | σ* (Adjacent C-C) | Low |
Note: This table is illustrative. Actual values require specific computational analysis.
Fukui Function Calculations for Local Reactivity Preferences
Fukui functions are used in computational chemistry to predict the local reactivity of different sites within a molecule. They are derived from conceptual Density Functional Theory (DFT) and indicate the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:
f+(r) : for nucleophilic attack (measures the reactivity of a site towards an incoming electron).
f-(r) : for electrophilic attack (measures the reactivity of a site upon losing an electron).
f0(r) : for radical attack.
For this compound, Fukui function calculations would allow for a more nuanced prediction of reactivity than MEP analysis alone. It is expected that the nitrogen atom of the pyridine ring and specific carbon atoms within the ring would exhibit high values of f-(r), indicating their susceptibility to electrophilic attack. The amino group's nitrogen would also be a likely site for electrophilic interaction. Conversely, regions with high f+(r) values would pinpoint the most probable sites for nucleophilic attack. These calculations provide a quantitative measure of local reactivity, which is invaluable for understanding reaction mechanisms involving this compound.
Development and Validation of Computational Parameter Sets for Related Pyridine Ligands
The development of accurate and transferable computational parameter sets is crucial for the reliable prediction of the properties of molecules in complex environments, such as in coordination chemistry or drug design. These parameter sets, often used in molecular mechanics force fields, are derived from high-level quantum mechanical calculations and validated against experimental data.
While specific parameter sets developed exclusively for this compound are not widely documented, extensive research has been conducted on developing comprehensive computational parameters for pyridine-based ligands. acs.orgresearchgate.net These studies often involve a library of substituted pyridines to ensure the broad applicability of the derived parameters. The methodology typically includes:
Quantum Mechanical Calculations : High-level DFT or ab initio calculations are performed on a series of pyridine derivatives to obtain optimized geometries, partial charges, and vibrational frequencies.
Parameter Derivation : The quantum mechanical data is used to derive force field parameters, such as bond lengths, bond angles, dihedral angles, and non-bonded interaction terms.
Validation : The derived parameter set is then validated by performing molecular mechanics simulations and comparing the results with experimental data or higher-level computational benchmarks for properties like conformational energies, interaction energies, and bulk properties.
The development of such validated parameter sets for pyridine ligands enables the accurate and efficient computational screening and design of new molecules with desired properties, including those structurally related to this compound.
Chemical Reactivity and Transformations of 2 Tert Butoxy Pyridin 4 Amine
Rearrangement Reactions
Rearrangement reactions offer a powerful method for skeletal reorganization, enabling the synthesis of complex molecules from simpler precursors. For derivatives of 2-(tert-butoxy)pyridin-4-amine, specific rearrangements involving N-acylated intermediates have been documented.
A notable transformation is the regiospecific rearrangement of N,N-di-tert-butoxycarbonylpyridin-4-amines upon treatment with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). acs.org This reaction converts the di-Boc-protected 4-amino-pyridines into highly functionalized tert-butyl 4-(tert-butoxycarbonylamino)nicotinates. acs.org This process represents a facile method for constructing polysubstituted pyridines. acs.org
The reaction is believed to proceed via an intramolecular mechanism. Evidence for this includes experiments where the rearrangement of one substrate in the presence of a similar, mono-Boc-protected substrate resulted in no crossover products. acs.org The reaction demonstrates a preference for rearrangement to the more sterically hindered position when the pyridine (B92270) ring is unsymmetrically substituted. acs.org
| Entry | Starting Material (Substituents R¹ & R²) | Base | Product(s) (Yield) |
| 1 | R¹=Cl, R²=Cl | LDA | tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate (75%) |
| 2 | R¹=Cl, R²=H | LDA | tert-butyl 4-(tert-butoxycarbonylamino)-2-chloronicotinate (Major) and tert-butyl 4-(tert-butoxycarbonylamino)-6-chloronicotinate (Minor) |
| 3 | R¹=Ph, R²=H | LDA | tert-butyl 4-(tert-butoxycarbonylamino)-2-phenylnicotinate (Major) and tert-butyl 4-(tert-butoxycarbonylamino)-6-phenylnicotinate (Minor) |
| 4 | R¹=t-Bu, R²=H | LDA | tert-butyl 4-(tert-butoxycarbonylamino)-6-tert-butylnicotinate (3%) |
Data sourced from Liu, Y., Ding, Q., & Wu, X. (2012). Rearrangement of N,N-Di-tert-butoxycarbonylpyridin-4-amines and Formation of Polyfunctional Pyridines. acs.org
General Chemical Reaction Types Applicable to Pyridin-4-amine Frameworks
The pyridin-4-amine scaffold undergoes a variety of fundamental chemical transformations, including oxidation, reduction, and substitution, which are key to modifying its structure and properties.
The pyridine ring is an electron-deficient aromatic system, which generally makes it resistant to oxidative degradation under mild conditions. However, the substituents on the ring can undergo oxidation, and the ring itself can be oxidized under more forceful conditions. Aromatic amines are also susceptible to oxidation. While specific studies on the oxidation of this compound are not prevalent, the reactivity can be inferred from related systems. For instance, the nitrogen of the amino group or the pyridine ring could potentially be oxidized to form N-oxides. Furthermore, if the pyridine ring is first partially reduced to a dihydropyridine, it becomes much more susceptible to oxidation, providing a common route to re-aromatize the system and introduce functionality.
The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. A particularly effective method involves the use of samarium diiodide (SmI₂) in the presence of water, which can reduce pyridine to piperidine in excellent yield at room temperature. clockss.org However, this reagent can also induce the reductive cleavage of substituents. In the case of 2-aminopyridine (B139424) and 4-aminopyridine (B3432731), treatment with a SmI₂-H₂O system can lead to the elimination of the amino group, affording piperidine as the final product. clockss.org
Alternatively, functional groups on the pyridine ring can be selectively reduced without affecting the aromatic core. A common example is the reduction of a nitropyridine to an aminopyridine. The reduction of 4-nitropyridine-N-oxide using iron powder in the presence of mineral acids like hydrochloric or acetic acid is a well-established method for the synthesis of 4-aminopyridine. semanticscholar.org
| Reaction Type | Reagent | Substrate | Product(s) | Yield |
| Ring Reduction & C-N Cleavage | SmI₂ / H₂O | 4-Aminopyridine | Piperidine | Excellent clockss.org |
| Nitro Group Reduction | Fe / Acetic Acid | 4-Nitropyridine-N-oxide | 4-Aminopyridine | Quantitative semanticscholar.org |
| Nitro Group Reduction | Fe / Hydrochloric Acid | 4-Nitropyridine-N-oxide | 4-Aminopyridine | 80-85% semanticscholar.org |
The electronic nature of the pyridine ring dictates its substitution patterns. It is generally unreactive toward electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen. When such reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the 3-position. uoanbar.edu.iq
Conversely, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions, which are electron-deficient. uoanbar.edu.iq Halogens or other good leaving groups at these positions are readily displaced by nucleophiles. The reactivity of 4-aminopyridine with halogens and interhalogens has been studied, leading to the formation of charge-transfer complexes and various ionic products. acs.orgresearchgate.net For example, the reaction with bromine can result in protonation of the pyridine nitrogen, followed by a complex bromination-dimerization process. acs.orgresearchgate.net
Substitution can also occur on the exocyclic amino group. Aminopyridines react with electrophiles such as tropylium (B1234903) salts at the amino nitrogen to yield N-substituted products. researchgate.net
Cyclization Reactions Involving the 2-Aminopyridine Moiety
Although the primary subject is a pyridin-4-amine, the reactivity of the 2-aminopyridine moiety is crucial in heterocyclic synthesis for forming fused ring systems. The proximity of the 2-amino group and the ring nitrogen allows them to act as a bidentate nucleophile in cyclization reactions.
A classic example is the reaction of 2-aminopyridines with α,β-unsaturated esters like alkyl acrylates. This reaction can lead to the formation of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-ones. acs.org The reaction proceeds via an initial Michael addition of the exocyclic amino group to the acrylate, followed by cyclization involving the ring nitrogen. The course of the reaction can be complex, sometimes yielding non-cyclic adducts as well, with factors like steric hindrance from substituents on the pyridine ring influencing the outcome. acs.org For instance, a methyl group at the 6-position can sterically hinder the cyclization at the ring nitrogen, leading exclusively to the non-cyclic product. acs.org
Formation of Imidazo[1,2-a]pyridines and Derivatives
The synthesis of the Imidazo[1,2-a]pyridine scaffold is a well-established transformation in heterocyclic chemistry, providing access to a class of compounds with significant biological and optical properties. A cornerstone of these syntheses is the requirement of a 2-aminopyridine derivative as the starting material. Common synthetic routes, such as the Tschitschibabin reaction, condensations with α-haloketones, and multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, all rely on a specific structural motif. bio-conferences.orgacs.org
The reaction mechanism invariably involves two key steps:
An initial reaction with the exocyclic 2-amino group. For instance, in the reaction with an α-haloketone, the 2-amino group acts as a nucleophile. bio-conferences.org In the Groebke–Blackburn–Bienaymé reaction, the 2-amino group first condenses with an aldehyde to form an imine. acs.orgnih.gov
A subsequent intramolecular cyclization where the endocyclic pyridine nitrogen atom (at position 1) attacks an electrophilic center to form the fused five-membered imidazole (B134444) ring. bio-conferences.orgnih.gov
The compound this compound, being a 4-aminopyridine, does not possess the required 2-amino group adjacent to the ring nitrogen. The amino group at the C-4 position is sterically and electronically unable to participate in the necessary intramolecular cyclization to form the [1,2-a] fused ring system. Therefore, this compound is not a suitable precursor for the synthesis of Imidazo[1,2-a]pyridines under the standard, well-established synthetic methodologies.
Formation of Pyrido[1,2-a]pyrimidines and Related Heterocycles
Similar to the synthesis of Imidazo[1,2-a]pyridines, the formation of the Pyrido[1,2-a]pyrimidine ring system is mechanistically dependent on the use of a 2-aminopyridine precursor. rsc.orgnih.gov These syntheses typically involve the reaction of a 2-aminopyridine with a three-carbon electrophilic partner, such as a 1,3-dicarbonyl compound (e.g., acetylacetone) or its synthetic equivalent (e.g., ethoxy methylene (B1212753) malonic diethyl ester). rsc.orgnih.govresearchgate.net
The reaction proceeds via an initial condensation or Michael addition involving the 2-amino group, followed by an intramolecular cyclization where the pyridine ring nitrogen attacks a carbonyl or equivalent electrophilic site to close the six-membered pyrimidine (B1678525) ring. rsc.org
As this compound is a 4-aminopyridine, it lacks the necessary arrangement of a nucleophilic amino group at the C-2 position and the adjacent endocyclic nitrogen atom. Consequently, it cannot undergo the required annulation reaction to form the Pyrido[1,2-a]pyrimidine scaffold.
Reactions with Carbonyl Compounds (Ketones, Aldehydes) and Multifunctional Esters
The primary amino group at the 4-position of this compound exhibits typical nucleophilic reactivity towards various carbonyl compounds.
Reactions with Ketones and Aldehydes
The reaction of primary amines with ketones or aldehydes is a fundamental transformation that yields imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. chemrj.orgmdpi.com The reaction proceeds via a two-step mechanism:
Nucleophilic attack of the primary amine on the electrophilic carbonyl carbon to form a carbinolamine intermediate.
Acid-catalyzed dehydration of the carbinolamine to form the C=N double bond of the imine.
This compound is expected to react readily with a variety of aldehydes and ketones under appropriate conditions to form the corresponding N-(2-(tert-butoxy)pyridin-4-yl)imines.
| Reactant A (Amine) | Reactant B (Carbonyl) | Product (Imine/Schiff Base) |
| This compound | Benzaldehyde | (E)-N-benzylidene-2-(tert-butoxy)pyridin-4-amine |
| This compound | Acetone | N-(propan-2-ylidene)-2-(tert-butoxy)pyridin-4-amine |
| This compound | 4-Pyridinecarboxaldehyde | N-((pyridin-4-yl)methylene)-2-(tert-butoxy)pyridin-4-amine |
Reactions with Multifunctional Esters
Primary amines can react with esters in a process known as aminolysis or ester-amide exchange to form amides. This reaction is a form of nucleophilic acyl substitution. masterorganicchemistry.com The reaction generally requires heating, as esters are less reactive than other acylating agents like acid chlorides. The amine attacks the ester carbonyl group, leading to a tetrahedral intermediate, which then collapses to eliminate an alkoxide leaving group, forming the more stable amide bond.
When reacting with this compound, esters will form the corresponding N-(2-(tert-butoxy)pyridin-4-yl)amides.
| Reactant A (Amine) | Reactant B (Ester) | Product (Amide) |
| This compound | Ethyl acetate | N-(2-(tert-butoxy)pyridin-4-yl)acetamide |
| This compound | Diethyl malonate | Ethyl 3-(2-(tert-butoxy)pyridin-4-ylamino)-3-oxopropanoate |
| This compound | Methyl salicylate | N-(2-(tert-butoxy)pyridin-4-yl)-2-hydroxybenzamide |
Applications in Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates and Building Blocks
2-(Tert-butoxy)pyridin-4-amine serves as a key intermediate in the synthesis of a wide array of organic compounds. The presence of multiple reactive sites allows for its elaboration into more complex structures through various organic reactions.
The pyridine (B92270) scaffold is a fundamental component in many biologically active molecules and pharmaceuticals. Substituted pyridines, such as this compound, are instrumental in medicinal chemistry for structure-activity relationship studies, where the substitution pattern on the pyridine ring can significantly influence the potency and selectivity of a drug candidate. nih.gov The amino group at the 4-position can be readily functionalized, for instance, through acylation or alkylation, to introduce new molecular fragments. Furthermore, the pyridine ring itself can undergo various transformations, including C-H functionalization, to build intricate molecular frameworks. rsc.org
The tert-butoxy (B1229062) group at the 2-position can act as a directing group in certain reactions or can be cleaved under specific conditions to yield the corresponding pyridone, adding another layer of synthetic versatility. This strategic placement of functional groups allows for the regioselective synthesis of complex molecules. The use of aminopyridine derivatives in cross-coupling reactions, such as the Buchwald-Hartwig amination, has been demonstrated in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, highlighting the importance of such building blocks in accessing complex heterocyclic systems. nih.gov
| Application Area | Synthetic Utility of this compound | Key Reactions |
| Medicinal Chemistry | Building block for pharmaceuticals and bioactive molecules. | Acylation, Alkylation, Cross-coupling reactions |
| Agrochemicals | Intermediate in the synthesis of pesticides and herbicides. | Nucleophilic substitution, C-H functionalization |
| Complex Molecule Synthesis | Precursor for multi-step synthesis of natural products and analogues. | Cyclization, Condensation reactions |
Azaheterocycles, which are heterocyclic compounds containing at least one nitrogen atom, are of immense importance in chemistry and biology. Aminopyridines are well-established precursors for the synthesis of a variety of fused and unfused azaheterocyclic systems. The amino group of this compound can participate in cyclization reactions with suitable bifunctional reagents to form new heterocyclic rings.
For instance, aminopyridines can react with dicarbonyl compounds or their equivalents to form fused pyrazine, pyrimidine (B1678525), or other nitrogen-containing ring systems. These azaheterocycles are core structures in many pharmaceuticals and functional materials. The synthesis of substituted 2-aminopyridine (B139424) derivatives is a key step in the construction of such compounds. google.com The tert-butoxy group can influence the reactivity and regioselectivity of these cyclization reactions, offering a handle for controlling the final product's structure.
Ligand Chemistry and Catalysis
The nitrogen atoms in this compound, both in the pyridine ring and the amino group, can act as Lewis bases, allowing the molecule to function as a ligand and coordinate to metal centers. This property is extensively utilized in the development of catalysts for various chemical transformations.
Pyridinooxazoline (PyOx) ligands are a significant class of chiral ligands used in asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule. beilstein-journals.orgnih.gov These bidentate ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The pyridine moiety and the oxazoline (B21484) ring are the two coordinating units in PyOx ligands.
While this compound itself is not a PyOx ligand, it serves as a valuable precursor for the synthesis of substituted PyOx ligands. The amino group can be a starting point for the construction of the oxazoline ring through a series of chemical transformations. The substituents on the pyridine ring of a PyOx ligand can significantly impact the catalytic activity and enantioselectivity of the resulting metal complex. The tert-butoxy group at the 2-position can introduce specific steric and electronic effects that fine-tune the performance of the catalyst. The development of efficient and scalable synthetic routes to PyOx ligands is an active area of research. researchgate.netresearchgate.net
| PyOx Ligand Feature | Influence of this compound Moiety |
| Chirality | The amino group can be a handle to introduce a chiral center. |
| Steric Environment | The tert-butoxy group provides steric bulk, influencing substrate approach. |
| Electronic Properties | The electron-donating nature of the substituents affects the metal center's reactivity. |
As an N-donor ligand, this compound can coordinate to a variety of transition metal centers through the nitrogen atom of the pyridine ring. mdpi.com The resulting coordination complexes can have interesting structural, electronic, and reactive properties. The coordination chemistry of pyridine derivatives is a vast and well-studied field, with applications ranging from catalysis to materials science. mdpi.comrsc.org
The tert-butoxy group can influence the coordination properties of the ligand by exerting steric hindrance around the metal center. This can affect the coordination number and geometry of the resulting complex. The amino group can also participate in coordination, potentially leading to bidentate or bridging coordination modes, depending on the metal and reaction conditions. The study of the coordination chemistry of substituted pyridines like this compound is crucial for the rational design of new catalysts and functional materials.
Development of New Functional Materials
The pyridine unit is a common structural motif in a variety of functional organic materials. researchgate.netresearchgate.net These materials can have interesting optical, electronic, or magnetic properties. The incorporation of substituted pyridines, such as this compound, into larger molecular or supramolecular structures can lead to the development of new functional materials.
For example, pyridine-containing polymers and metal-organic frameworks (MOFs) have been investigated for applications in gas storage, separation, and catalysis. The specific substitution pattern on the pyridine ring can be used to tune the properties of these materials. The amino group of this compound provides a convenient point of attachment for polymerization or for incorporation into larger supramolecular assemblies through hydrogen bonding or covalent linkages. The tert-butoxy group can influence the packing and morphology of the resulting materials. While the direct application of this compound in functional materials is an emerging area, the versatility of the aminopyridine scaffold suggests significant potential in this field. mdpi.com
Future Research Directions and Prospects
Exploration of Novel and Sustainable Synthetic Routes for 2-(Tert-butoxy)pyridin-4-amine
Current synthetic strategies for aminopyridines often rely on multi-step processes that may involve harsh reaction conditions or the use of expensive and toxic reagents. fau.eu The development of novel and sustainable synthetic routes to this compound is a critical area for future research. Green chemistry principles, such as atom economy and the use of renewable feedstocks, will be central to these efforts.
Future synthetic explorations could include:
Catalytic C-N Cross-Coupling Reactions: The use of earth-abundant metal catalysts (e.g., iron, copper) for the amination of corresponding pyridine (B92270) precursors could offer a more sustainable alternative to traditional palladium-catalyzed methods.
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of this compound. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.
Biocatalysis: The use of enzymes to catalyze the synthesis could provide a highly selective and environmentally benign approach.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity | Catalyst development and optimization |
| Flow Chemistry | Improved safety, scalability, and control | Reactor design and process optimization |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and engineering |
Advanced Spectroscopic Techniques for Dynamic Structural Studies
A thorough understanding of the conformational dynamics and intermolecular interactions of this compound is crucial for predicting its reactivity and designing new applications. While standard spectroscopic techniques like NMR and IR are valuable, advanced methods can provide deeper insights into its dynamic behavior.
Future spectroscopic studies could involve:
Dynamic NMR (DNMR) Spectroscopy: DNMR can be employed to study the rotational barriers of the tert-butoxy (B1229062) group and the inversion of the amino group. monmouth.edu This information is vital for understanding how the molecule's shape changes over time and in different environments.
Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique can probe the vibrational coupling between different functional groups within the molecule, offering a detailed picture of its structure and dynamics on a picosecond timescale.
Solid-State NMR (ssNMR): For applications in materials science, ssNMR can provide information about the structure and dynamics of this compound in the solid state.
| Spectroscopic Technique | Information Gained | Potential Application |
| Dynamic NMR (DNMR) | Rotational barriers, conformational exchange | Understanding reactivity and intermolecular interactions |
| 2D-IR Spectroscopy | Vibrational coupling, ultrafast dynamics | Probing solvent effects and hydrogen bonding |
| Solid-State NMR (ssNMR) | Solid-state structure and dynamics | Characterizing materials incorporating the molecule |
Deeper Integration of Computational Modeling for Predicting and Understanding Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. tandfonline.comresearcher.lifebohrium.com Applying these methods to this compound can provide valuable insights that complement experimental studies.
Future computational research should focus on:
Reaction Mechanism Elucidation: DFT calculations can be used to model potential reaction pathways for the synthesis and functionalization of this compound, helping to optimize reaction conditions and predict product outcomes.
Prediction of Spectroscopic Properties: Computational models can predict NMR and IR spectra, aiding in the interpretation of experimental data and the confirmation of molecular structures. nih.gov
Molecular Docking Studies: In the context of medicinal chemistry, computational docking can be used to predict the binding affinity of derivatives of this compound to biological targets.
| Computational Method | Application | Benefit |
| Density Functional Theory (DFT) | Reaction mechanism studies, spectroscopic prediction | Rational design of experiments, interpretation of results |
| Molecular Dynamics (MD) | Simulation of conformational dynamics | Understanding flexibility and intermolecular interactions |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or interactions with large systems | Bridging quantum and classical descriptions for complex systems |
Expansion of Applications in Diverse Areas of Organic Synthesis and Material Innovation
The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of more complex molecules and functional materials. americanelements.comchemimpex.com Its derivatives could find applications in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.com
Potential future applications include:
Medicinal Chemistry: The aminopyridine moiety is a common scaffold in many biologically active compounds. nih.gov Derivatives of this compound could be explored as novel therapeutic agents.
Supramolecular Chemistry: The ability of the pyridine nitrogen and the amino group to participate in hydrogen bonding makes this molecule a candidate for the construction of self-assembling supramolecular structures.
Organic Electronics: Pyridine-based materials have shown promise in organic light-emitting diodes (OLEDs) and other electronic devices. The introduction of the tert-butoxy group could be used to tune the electronic properties and solubility of such materials.
| Application Area | Rationale | Potential Outcome |
| Medicinal Chemistry | Aminopyridine scaffold is a known pharmacophore | Development of new drug candidates |
| Supramolecular Chemistry | Hydrogen bonding capabilities | Creation of novel self-assembling materials |
| Organic Electronics | Tunable electronic properties of substituted pyridines | Design of new materials for electronic devices |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
